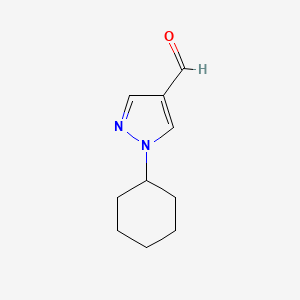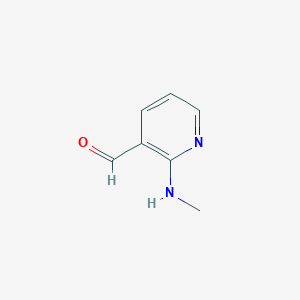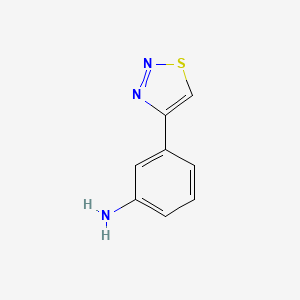
3-(1,2,3-Thiadiazol-4-yl)aniline
Overview
Description
3-(1,2,3-Thiadiazol-4-yl)aniline is an organic compound that features a thiadiazole ring attached to an aniline moiety
Mechanism of Action
Target of Action
Similar compounds, such as those containing a 1,2,3-thiadiazole ring, have been found to interact with a variety of enzymes and receptors . These interactions can lead to a range of biological activities .
Mode of Action
It is known that the 1,2,3-thiadiazole ring is sensitive to the action of bases . This sensitivity could potentially influence how 3-(1,2,3-Thiadiazol-4-yl)aniline interacts with its targets.
Biochemical Pathways
Compounds with similar structures have been found to interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been evaluated for their pharmacokinetic properties, including admet (absorption, distribution, metabolic, excretion, and toxicity) properties .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects .
Action Environment
It is known that the 1,2,3-thiadiazol-4-yl ring is sensitive to the action of bases , which suggests that the compound’s action could potentially be influenced by the pH of its environment.
Biochemical Analysis
Biochemical Properties
3-(1,2,3-Thiadiazol-4-yl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . It also interacts with DNA, forming stable complexes that can interfere with DNA replication and transcription processes . These interactions highlight the potential of this compound as a therapeutic agent in treating bacterial infections and possibly other diseases.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses . For example, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, this compound affects the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with DNA, leading to the formation of stable complexes that hinder DNA replication and transcription . These molecular interactions are crucial for understanding the therapeutic potential of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its biological activity over extended periods . Prolonged exposure to this compound can lead to cellular adaptations, such as changes in gene expression and metabolic activity, which may affect its overall efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For instance, this compound can inhibit the activity of enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair . Additionally, it can alter metabolic flux, leading to changes in the levels of various metabolites. These interactions highlight the potential of this compound as a modulator of metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the nucleus, where it exerts its effects on DNA and other biomolecules . The distribution of this compound within tissues also influences its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific cellular compartments by targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and other nuclear proteins . The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3-Thiadiazol-4-yl)aniline typically involves the formation of the thiadiazole ring followed by its attachment to an aniline group. One common method involves the reaction of 2-aminobenzenethiol with appropriate reagents to form the thiadiazole ring, which is then coupled with aniline under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3-Thiadiazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the thiadiazole ring or the aniline group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole or aniline moieties .
Scientific Research Applications
3-(1,2,3-Thiadiazol-4-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing into its potential therapeutic uses, including anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1,2,3-Thiadiazol-4-yl)aniline include other thiadiazole derivatives such as:
- 1,2,4-Thiadiazole
- 1,2,5-Thiadiazole
- 1,3,4-Thiadiazole .
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique chemical and biological properties. This makes it particularly valuable in research and industrial applications where specific reactivity and functionality are required .
Properties
IUPAC Name |
3-(thiadiazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-7-3-1-2-6(4-7)8-5-12-11-10-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPFVGQSGTVRPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CSN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390392 | |
| Record name | 3-(1,2,3-thiadiazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878437-57-1 | |
| Record name | 3-(1,2,3-thiadiazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



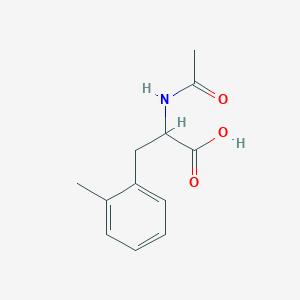
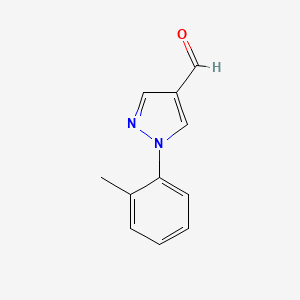
![5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351508.png)
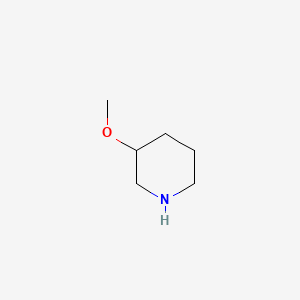
![4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1351519.png)
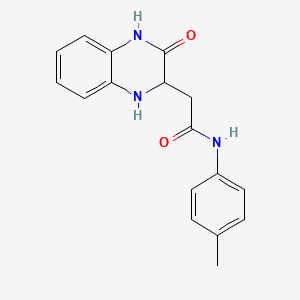

![3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid](/img/structure/B1351528.png)

![[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1351534.png)
![3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1351538.png)
